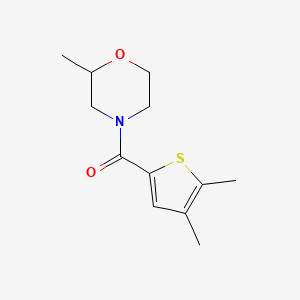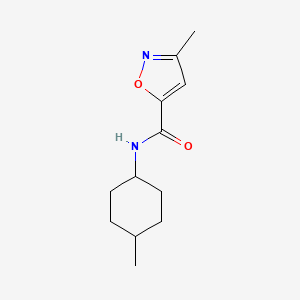
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research and Development, a pharmaceutical company, and has since been the subject of numerous scientific studies.
作用機序
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide works by inhibiting the activity of certain enzymes, such as beta-secretase, that play a role in the development of various diseases. The compound has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This mechanism of action has been studied extensively in vitro, and has shown promising results in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In studies of Alzheimer's disease, the compound has been shown to reduce the production of amyloid-beta peptides, which are thought to play a key role in the development of the disease. In studies of cancer, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One advantage of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for researchers studying a range of diseases and conditions. However, one limitation of this compound is that its effects may be specific to certain cell types or disease models, and may not translate to other systems.
将来の方向性
There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide. One area of focus could be the development of more specific inhibitors of beta-secretase, which could be used to target the enzyme more effectively in the treatment of Alzheimer's disease. Another area of research could be the development of this compound analogs with improved properties, such as increased stability or specificity for certain enzymes. Additionally, studies could be conducted to investigate the effects of this compound on other diseases or conditions, such as Parkinson's disease or diabetes.
合成法
The synthesis of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine to form 4-methylcyclohexanone oxime, which is then reacted with ethyl chloroformate to form ethyl 4-methylcyclohexylcarbamate. This compound is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid to form this compound. The synthesis of this compound has been described in detail in a scientific publication by the researchers who first synthesized it.
科学的研究の応用
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that plays a key role in the development of Alzheimer's disease. Other studies have investigated the compound's potential as a treatment for cancer, with researchers exploring its ability to inhibit the growth of tumor cells.
特性
IUPAC Name |
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)13-12(15)11-7-9(2)14-16-11/h7-8,10H,3-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLXIELYCYSGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
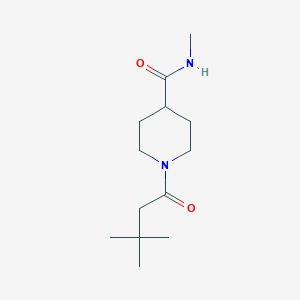

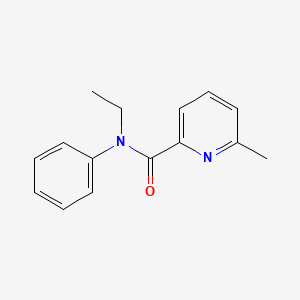
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
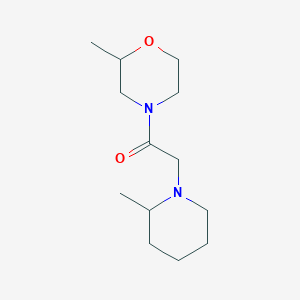
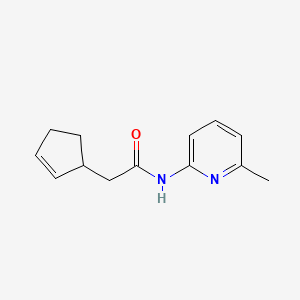
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)

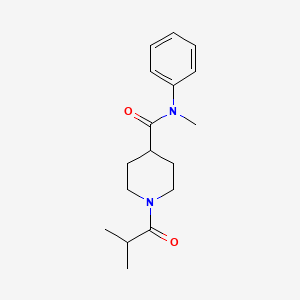
![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)

